molecular formula C18H12Cl3NOS2 B2724150 N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide CAS No. 251097-46-8

N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

Cat. No.: B2724150
CAS No.: 251097-46-8
M. Wt: 428.77
InChI Key: HHJVZANMHTXCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide is a complex organic compound characterized by the presence of chlorinated phenyl and benzyl groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 2,4-dichlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenecarboxamide derivatives with reduced sulfanyl groups.

    Substitution: Compounds with substituted aromatic rings, depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2,4-dichlorobenzyl)urea
  • N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide
  • N-(4-chlorophenyl)acetamide

Uniqueness

N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide is unique due to its specific structural features, such as the combination of chlorinated aromatic rings and a thiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylsulfanyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3NOS2/c19-12-3-5-14(6-4-12)22-18(23)17-16(7-8-24-17)25-10-11-1-2-13(20)9-15(11)21/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJVZANMHTXCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.